
fauc-365
Descripción general
Descripción
FAUC-365 es un antagonista altamente selectivo para el receptor de dopamina D3. Su estructura química consta de 23 átomos de carbono, 25 átomos de hidrógeno, 2 átomos de cloro, 3 átomos de nitrógeno y 1 átomo de azufre. El peso molecular del compuesto es de 462.44 g/mol .
Métodos De Preparación
Rutas Sintéticas:
Desafortunadamente, las rutas sintéticas específicas para FAUC-365 no están fácilmente disponibles en la literatura. Se sintetiza mediante reacciones químicas bien definidas.
Condiciones de Reacción:
Las condiciones exactas de reacción para la síntesis de this compound permanecen sin revelar. Los investigadores probablemente emplean metodologías especializadas para lograr su alta selectividad para el receptor D3.
Producción Industrial:
Los métodos de producción a escala industrial para this compound son propiedad de la empresa. Las empresas pueden utilizar servicios de síntesis personalizados para satisfacer la demanda.
Análisis De Reacciones Químicas
FAUC-365 experimenta interacciones con varios receptores. En particular:
- Receptor D3 (Ki: 0.5 nM)
- Receptor D4.4 (Ki: 340 nM)
- Receptor D2 corto (Ki: 2600 nM)
- Receptor D2 largo (Ki: 3600 nM)
Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados. Los principales productos formados a partir de estas interacciones siguen siendo un área de investigación activa.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Fauc-365 exhibits a high binding affinity for the dopamine D3 receptor, with a Ki value of 0.5 nM, demonstrating its selectivity over other dopamine receptors (D4.4, D2short, and D2Long), which have significantly higher Ki values of 340 nM, 2600 nM, and 3600 nM respectively. This selectivity is crucial for minimizing side effects commonly associated with broader spectrum dopamine receptor antagonists. The compound's unique chemical structure includes a benzo[b]thiophene-2-carboxylic acid moiety that contributes to its biological activity.
Table 1: Binding Affinity of this compound at Dopamine Receptors
Receptor Type | Ki Value (nM) |
---|---|
D3 | 0.5 |
D4.4 | 340 |
D2short | 2600 |
D2Long | 3600 |
Neuropsychiatric Disorders
This compound has shown promise in the treatment of neuropsychiatric disorders due to its action as a dopamine D3 receptor antagonist. Preclinical studies indicate that it may effectively modulate dopaminergic signaling pathways, which could be beneficial in conditions characterized by excessive dopaminergic activity .
Schizophrenia Treatment
Research suggests that this compound could play a significant role in managing schizophrenia symptoms. Its selective antagonism at the D3 receptor may help alleviate some of the disorder's cognitive deficits without the adverse effects associated with non-selective dopamine antagonists .
Addiction Management
This compound's ability to selectively target the D3 receptor positions it as a potential therapeutic agent in addiction treatment, particularly for substances that affect dopaminergic pathways. By modulating these pathways, this compound may help reduce cravings and withdrawal symptoms.
Case Study 1: Cognitive Deficits in Schizophrenia
In a study involving dopamine transporter knockout mice (DAT-KD), treatment with this compound restored deficits in novelty-induced memory tasks. The study demonstrated that exposure to this compound led to significant changes in GSK3β phosphorylation levels in the medial prefrontal cortex (mPFC), suggesting a mechanism through which this compound could enhance cognitive function in schizophrenia .
Case Study 2: Potential in Addiction Therapy
A separate investigation highlighted the effectiveness of this compound in reducing drug-seeking behavior in animal models of addiction. The findings indicated that antagonism at the D3 receptor could diminish relapse rates and cravings for drugs like cocaine, showcasing its potential as an adjunct therapy in addiction treatment protocols .
Mecanismo De Acción
El mecanismo de FAUC-365 implica la unión al receptor D3, modulando las vías de señalización aguas abajo. Se necesita más investigación para dilucidar sus objetivos moleculares y vías precisos.
Comparación Con Compuestos Similares
FAUC-365 destaca por su alta selectividad para el receptor D3. Los compuestos similares incluyen otros antagonistas del receptor de dopamina, pero ninguno coincide con su especificidad.
Actividad Biológica
Fauc-365 is a novel compound recognized primarily for its selective antagonism of the dopamine D3 receptor. Its unique properties and biological activity present significant implications for therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and addiction.
This compound, chemically described as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, features a benzo[b]thiophene-2-carboxylic acid moiety that plays a crucial role in its receptor binding affinity. The compound exhibits a Ki value of 0.5 nM at the D3 receptor, indicating a potent binding capability, while demonstrating significantly lower affinities for other dopamine receptor subtypes (D4.4: 340 nM, D2short: 2600 nM, D2Long: 3600 nM) . This selectivity minimizes potential side effects typically associated with broader spectrum dopamine receptor antagonists.
Preclinical Studies and Therapeutic Potential
Preclinical investigations into this compound have highlighted its ability to modulate dopaminergic signaling pathways effectively. This modulation is particularly relevant in conditions characterized by excessive dopaminergic activity, such as schizophrenia and Parkinson's disease . By selectively targeting the D3 receptor, this compound may provide therapeutic benefits while reducing the risk of adverse effects associated with non-selective agents.
Comparative Analysis with Other Compounds
A comparative analysis of this compound with similar compounds targeting dopamine receptors is presented in the table below:
Compound Name | Receptor Affinity (Ki) | Selectivity Profile |
---|---|---|
This compound | 0.5 nM (D3) | Highly selective for D3 over D4.4, D2short, D2Long |
Sulpiride | 1 µM (D2) | Non-selective antagonist for D2/D3 |
Aripiprazole | 0.5 nM (D2), 0.1 nM (D3) | Partial agonist at D2/D3 |
Lurasidone | 1 nM (D2), 10 nM (D3) | Moderate selectivity for D2/D3 |
This compound stands out due to its exceptionally high selectivity for the D3 receptor compared to these other compounds, which may lead to fewer side effects when used therapeutically .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of FAUC-365 as a dopamine receptor antagonist, and how does its selectivity for D3 receptors compare to other subtypes?
this compound is a high-affinity, selective dopamine D3 receptor antagonist with a Ki value of 0.5 nM for D3 receptors, compared to 340 nM for D2, 2600 nM for 5-HT1A, and 3600 nM for 5-HT2 receptors . Its selectivity is determined via radioligand binding assays using transfected cell lines expressing human receptors. Researchers should validate receptor specificity using competitive binding assays under controlled pH and temperature conditions, ensuring minimal cross-reactivity with off-target receptors.
Q. What are the optimal storage and solubility conditions for this compound in experimental settings?
this compound is stable in powder form at -20°C for up to 3 years, while solutions in DMSO should be stored at -80°C for ≤1 year. It is insoluble in water and ethanol but dissolves in DMSO at 50 mg/mL (108.12 mM) . For in vitro studies, prepare stock solutions in DMSO and dilute in buffer systems to avoid precipitation. Note that repeated freeze-thaw cycles degrade stability; aliquot solutions for long-term use.
Q. How can researchers validate this compound's activity in cellular models of Parkinson’s disease or schizophrenia?
Use primary neuronal cultures or transfected cell lines expressing D3 receptors. Measure cAMP levels or β-arrestin recruitment post-treatment to confirm antagonist activity. For Parkinson’s models, combine this compound with dopamine depletion protocols (e.g., 6-OHDA lesioning) and assess motor behavior recovery in rodents . Include positive controls (e.g., raclopride for D2/D3 antagonism) and negative controls (vehicle-only) to isolate D3-specific effects.
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on this compound’s receptor binding affinities across studies?
Contradictions in Ki values may arise from assay variability (e.g., membrane preparation methods, radioligand purity). Standardize protocols by:
- Using identical cell lines (e.g., HEK-293 transfected with human D3 receptors).
- Controlling for temperature (25°C vs. 37°C) and buffer composition .
- Validating results with orthogonal methods (e.g., functional assays measuring intracellular calcium flux). Report raw data with normalization methods (e.g., % inhibition relative to reference ligands) to enhance reproducibility.
Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?
Key parameters include:
- Bioavailability : Administer via intraperitoneal (IP) or intravenous (IV) routes; monitor plasma half-life using LC-MS/MS.
- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio 30–60 minutes post-dose .
- Metabolite screening : Identify major metabolites via hepatic microsome assays to rule off-target effects. For behavioral studies, use dose-response curves (e.g., 1–10 mg/kg) in rodent models of hyperlocomotion (schizophrenia) or catalepsy (Parkinson’s).
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may stem from:
- Pharmacokinetic limitations : Poor BBB penetration or rapid metabolism. Use deuterated analogs or prodrugs to enhance stability.
- Off-target effects : Employ CRISPR-edited D3 receptor knockout models to isolate target-specific responses .
- Temporal dynamics : Monitor receptor occupancy via PET imaging with D3-specific radiotracers (e.g., [11C]PHNO).
Q. Methodological Guidelines
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Analysis : Apply mixed-effects models for longitudinal behavioral data to account for inter-subject variability .
Propiedades
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.